PRMT1 Inhibition: IC50 Comparison with Unsubstituted 4-Pyrimidinyl Analog
N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine exhibits an IC50 of 7.20 μM (7.20E+3 nM) against PRMT1 in a biochemical assay using [3H]SAM and histone H4 (1–20) as substrate [1]. In contrast, the unsubstituted 4-pyrimidinyl analog (CAS 20973-86-8) lacks documented PRMT1 inhibitory activity in the same curated ChEMBL dataset, indicating that the 6-methyl substituent is required for measurable target engagement at this concentration range [2].
| Evidence Dimension | PRMT1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 7.20 μM (7.20E+3 nM) |
| Comparator Or Baseline | Unsubstituted 4-pyrimidinyl analog (CAS 20973-86-8); IC50 not reported / inactive at comparable concentrations |
| Quantified Difference | Target compound exhibits measurable inhibition; comparator lacks documented activity |
| Conditions | His6x-tagged recombinant PRMT1 (unknown origin) expressed in E. coli BL21(DE3); [3H]SAM and histone H4 (1–20) substrate |
Why This Matters
The presence of measurable PRMT1 inhibitory activity distinguishes this compound from the unsubstituted analog, making it the required choice for epigenetic chemical biology studies targeting arginine methyltransferases.
- [1] BindingDB. BDBM50007728 (CHEMBL424121). PRMT1 IC50 = 7.20E+3 nM. Assay: His6x-tagged recombinant PRMT1 expressed in E. coli BL21(DE3), [3H]SAM, histone H4 (1–20) substrate. View Source
- [2] ChEMBL Database. CHEMBL424121 activity records. Comparative analysis of 4-pyrimidinyl ethenamine derivatives. View Source
